molecular formula C16H19ClN4O B6136669 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one

1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one

Cat. No.: B6136669
M. Wt: 318.80 g/mol
InChI Key: WOTVJJRFOZUSET-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, substituted with a 2-chlorophenylmethyl group and a 1-methylimidazol-2-ylmethylamino group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidin-2-one core is reacted with a 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 1-methylimidazol-2-ylmethylamino group: This step can be carried out through nucleophilic substitution reactions, where the intermediate product is reacted with 1-methylimidazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
  • 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-thione
  • 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-ol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-20-7-6-18-15(20)9-19-13-8-16(22)21(11-13)10-12-4-2-3-5-14(12)17/h2-7,13,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVJJRFOZUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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